(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
The compound (5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O5/c1-11-5-6-14(7-12(11)2)24-20(26)15(19(25)23-21(24)27)8-13-9-16(22)18(29-4)10-17(13)28-3/h5-10H,1-4H3,(H,23,25,27)/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCYDGAVXFTWQA-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)Br)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)Br)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Methoxylation: The methoxy groups can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Final Condensation: The final step involves the condensation of the brominated and methoxylated benzylidene derivative with the pyrimidine core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the double bond in the benzylidene group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or hydrogenated derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of New Derivatives: The compound can be used as a starting material for the synthesis of new pyrimidine derivatives with potential biological activities.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine
Anticancer Research: Pyrimidine derivatives are known for their anticancer properties, and this compound could be investigated for its potential to inhibit cancer cell growth.
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: It can be a precursor for the synthesis of pharmaceutical agents with diverse therapeutic applications.
Mechanism of Action
The mechanism of action of (5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(5-chloro-2,4-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(5-fluoro-2,4-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(5-iodo-2,4-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom, in particular, can enhance its ability to participate in substitution reactions, making it a versatile intermediate for the synthesis of new derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
